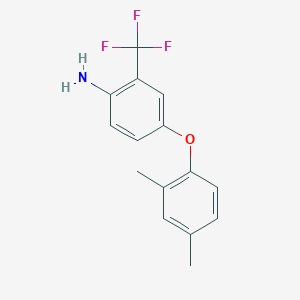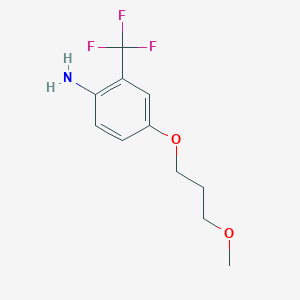
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline (MPA) is an important organic compound that has a wide variety of applications in scientific research and lab experiments. MPA is a versatile compound that has been used in a number of research areas, including biochemical and physiological studies. It is also used in the synthesis of organic compounds and as a reagent in organic reactions.
Applications De Recherche Scientifique
Liquid Crystalline Materials
One of the primary applications of compounds similar to "4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline" is in the development of liquid crystalline materials. Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including those with 4-trifluoromethyl and 4-trifluoromethoxy end groups. These compounds exhibited stable smectic B and A phases, respectively, with the 4-trifluoromethoxy derivative showing a particularly high orientational order in the smectic A phase. The study highlighted the influence of moderately polar mesogens in stabilizing monolayer smectic states and discussed the effects of terminal trifluoromethylation on liquid crystalline properties (Miyajima et al., 1995).
Nucleophilic Reactions and Synthesis
Gong and Kato (2001) explored nucleophilic reactions involving α-trifluoromethyl imine and N,O-disubstituted aminal, leading to the synthesis of β-trifluoromethyl β-anilino esters. The Reformatsky reaction with 4-methoxy-N-(2,2,2-trifluoroethylidene)aniline under mild conditions yielded products with significant potential for further chemical applications (Gong & Kato, 2001).
Electrochemical and Supercapacitor Applications
Basnayaka et al. (2013) conducted a comparative study of nanocomposite materials based on graphene and derivatives of polyaniline (PANI), including methoxy aniline and methyl aniline, for supercapacitor applications. The study found that graphene-poly(o-methyl aniline) [poly(o-toluidine) (POT)] nanocomposites exhibited better capacitance than graphene-polyaniline or graphene-poly(o-methoxy aniline) [poly(o-anisidine) (POA)] based electrode materials, highlighting the potential of these materials in the development of high-performance supercapacitors (Basnayaka et al., 2013).
Propriétés
IUPAC Name |
4-(3-methoxypropoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-16-5-2-6-17-8-3-4-10(15)9(7-8)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMLXNGVALULDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




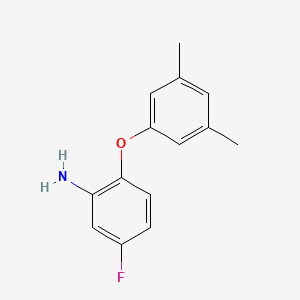
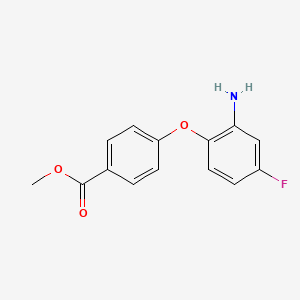
![4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B3171668.png)
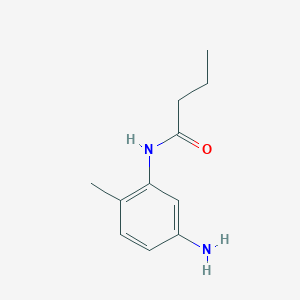
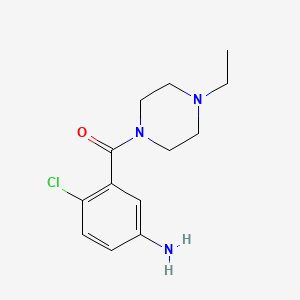
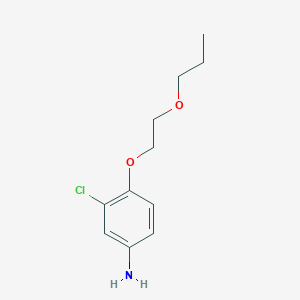
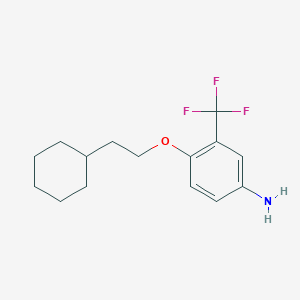
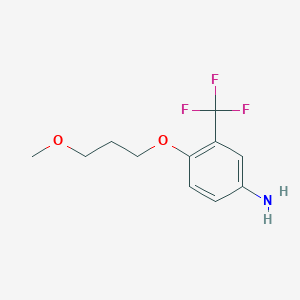
![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)
![Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B3171708.png)

![4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171729.png)
